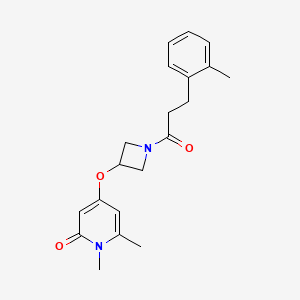
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine" is a pyrazolylpyrimidine derivative, which is a class of compounds known for their potential biological activities. These compounds have been studied for various applications, including their use as ligands in metal complexes and their antiviral and serotonin receptor antagonist properties .
Synthesis Analysis
The synthesis of pyrazolylpyrimidine derivatives typically involves the formation of the pyrazole and pyrimidine rings, followed by the introduction of various substituents that can influence the compound's biological activity. For instance, the synthesis of a related compound with a diphenylpyrazolylpyrimidine structure was achieved by reacting a bidentate chelating pyrazolylpyrimidine ligand with CuCl2, leading to copper(II) complexes with potential non-covalent interaction properties . Although the specific synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may be employed.
Molecular Structure Analysis
The molecular structure of pyrazolylpyrimidine derivatives is characterized by the presence of a pyrazole ring fused to a pyrimidine ring. The substituents attached to these rings can significantly affect the compound's three-dimensional conformation and its ability to interact with biological targets. For example, the crystal structure of a related compound revealed the presence of non-covalent interactions such as lone pair-π, C-H···π, π-π, and C-H···A (A = N, Cl) interactions, which are crucial for the stability and reactivity of the compound .
Chemical Reactions Analysis
The reactivity of pyrazolylpyrimidine derivatives is influenced by the electronic properties of the substituents. These compounds can participate in various chemical reactions, including coordination with metal ions to form complexes. The copper(II) complexes based on a related pyrazolylpyrimidine ligand demonstrate the potential for such reactions, where the ligand coordinates with copper through the nitrogen atoms of the pyrazole and pyrimidine rings .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolylpyrimidine derivatives are determined by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are essential for their practical applications. The crystal structures of related compounds provide insights into their solid-state properties, such as crystallinity and molecular packing, which can be correlated with their physical properties . The antiviral activity of some pyrazolylpyrimidine derivatives against human enteroviruses and their selectivity profile have been evaluated, indicating the importance of the N-1 phenyl group and the hydrophobic diarylmethyl group for their biological activity .
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
The synthesis of derivatives involving similar core structures, such as pyrazolo[1,5-a]pyrimidines, has been explored for their potential antiproliferative activity against various cancer cell lines. These compounds are synthesized through nucleophilic substitution reactions and evaluated using assays like the MTT assay to assess their effect on cell viability. Some derivatives have demonstrated promising activity, suggesting a potential research avenue for the compound in cancer therapy (Mallesha et al., 2012).
Antimicrobial Evaluation
Research into compounds with similar core structures also includes the synthesis and evaluation of their antimicrobial properties. Novel series incorporating sulfonyl groups have shown varied levels of antimicrobial activity, surpassing that of reference drugs in some cases. This highlights the potential for these compounds to serve as leads for the development of new antimicrobial agents (Alsaedi et al., 2019).
Interaction with Biological Proteins
Studies on the interactions between structurally related compounds and biological proteins, such as bovine serum albumin (BSA), have been conducted to understand their binding mechanisms and potential biological implications. These interactions are often characterized using techniques like fluorescence spectroscopy, revealing insights into how these compounds might interact with human proteins, influencing their pharmacokinetic and pharmacodynamic profiles (He et al., 2020).
Propriétés
IUPAC Name |
4-(3,5-dimethylpyrazol-1-yl)-6-[4-(2,3,4-trimethoxyphenyl)sulfonylpiperazin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6O5S/c1-15-12-16(2)28(25-15)20-13-19(23-14-24-20)26-8-10-27(11-9-26)34(29,30)18-7-6-17(31-3)21(32-4)22(18)33-5/h6-7,12-14H,8-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFAISPKUFKFKMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=C(C(=C(C=C4)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-((2,3,4-trimethoxyphenyl)sulfonyl)piperazin-1-yl)pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

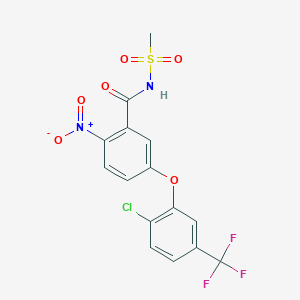
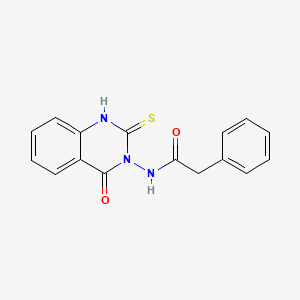
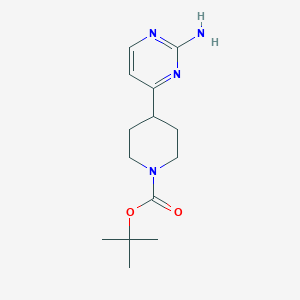
![2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501976.png)

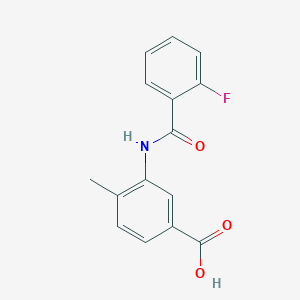
![1-({5-[(4-Methylphenyl)sulfonyl]-2-thienyl}carbonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2501979.png)


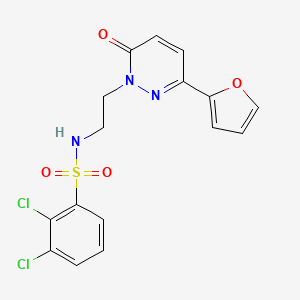
![Ethyl 5-[(3-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2501988.png)
![N-[2-(hydroxymethyl)-2,3-dihydro-1H-inden-2-yl]prop-2-enamide](/img/structure/B2501989.png)
